mithramycin SK

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

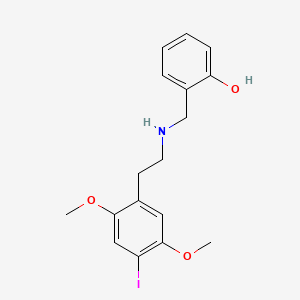

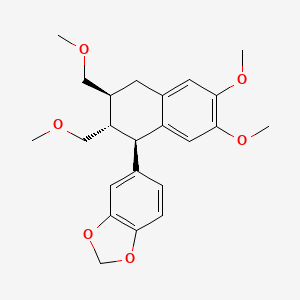

mithramycin SK is a natural product found in Streptomyces argillaceus with data available.

科学的研究の応用

Antitumor Activity and Toxicity

Mithramycin SK (MSK), derived from mithramycin, has shown significant antitumor activity in studies. A novel derivative, demycarosyl-3D-β-d-digitoxosylthis compound, exhibited high antitumor activity and lower toxicity compared to mithramycin, suggesting its potential as an antitumor agent (Núñez et al., 2012). Similarly, other studies have focused on creating mithramycin analogs, or "mithralogs," with enhanced antitumor activity and reduced toxicity. One such analog, demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (EC-8042), has been tested in preclinical assays, showcasing the importance of modifying mithramycin to improve its therapeutic window (Méndez et al., 2015).

Nanoparticulate Formulations for Enhanced Cytotoxicity

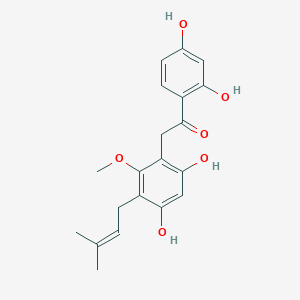

Research has also been conducted on nanoparticulate formulations of mithramycin analogs, including MSK, to overcome limitations like low bioavailability and short plasma retention time. These formulations demonstrated pH-dependent drug release and effectively suppressed human lung cancer cells (Scott et al., 2011).

Gene Transcription Inhibition

MSK and its analogs have been studied for their effects on gene transcription. They can down-regulate different sets of genes, including those involved in cell cycle control, by competing with transcription factors for binding to gene promoters. This mechanism of action indicates their potential use in cancer treatment (Vizcaíno et al., 2012).

Enhanced Heterologous Production

Efforts to increase the production of mithramycin A and its analogs have involved engineering Streptomyces bacteria. This approach led to a substantial improvement in the yield of mithramycin A, which can be beneficial for producing its derivatives with enhanced properties (Novakova et al., 2017).

Potential in Neurodegenerative Diseases

Mithramycin A and its less toxic analogs, including MSK, have shown neuroprotective effects in various models of neurodegenerative diseases. This suggests their potential as therapeutic agents for conditions like Huntington's disease and for countering neurotoxicity from substances like methamphetamine (Osada et al., 2013).

特性

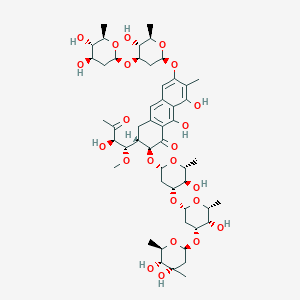

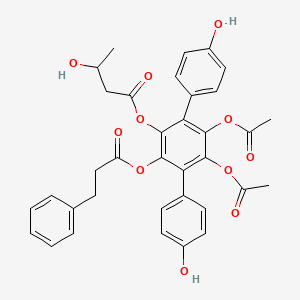

分子式 |

C51H74O23 |

|---|---|

分子量 |

1055.1 g/mol |

IUPAC名 |

(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one |

InChI |

InChI=1S/C51H74O23/c1-18-29(70-34-14-30(43(57)21(4)66-34)71-33-13-28(53)42(56)20(3)65-33)12-26-10-25-11-27(48(64-9)41(55)19(2)52)49(47(61)39(25)46(60)38(26)40(18)54)74-36-16-31(44(58)23(6)68-36)72-35-15-32(45(59)22(5)67-35)73-37-17-51(8,63)50(62)24(7)69-37/h10,12,20-24,27-28,30-37,41-45,48-50,53-60,62-63H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,48+,49+,50-,51+/m1/s1 |

InChIキー |

QASFUGDQTBFZKK-OXVVKBLASA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H]([C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

同義語 |

mithramycin SK |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)

![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)

![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)